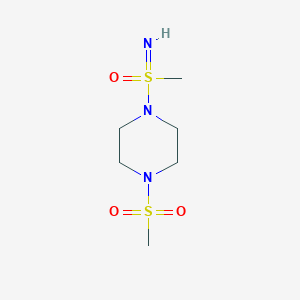![molecular formula C68H86N4O8 B12948299 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine is a complex organic compound known for its unique structural and chemical properties. It belongs to the family of phthalocyanines, which are macrocyclic compounds widely used in various scientific and industrial applications. The compound is characterized by its large conjugated system and the presence of butoxy groups, which enhance its solubility and reactivity.
Métodos De Preparación
The synthesis of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phthalocyanine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment due to its intense color and stability. It also serves as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: It is used in the production of solar cells, sensors, and electronic devices due to its excellent electronic properties .
Mecanismo De Acción
The mechanism of action of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes, proteins, and DNA, leading to apoptosis or necrosis .
Comparación Con Compuestos Similares
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine can be compared with other phthalocyanines such as:
Zinc 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Similar in structure but contains a zinc ion, which alters its electronic properties and applications.
Copper 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: Contains a copper ion, making it suitable for different catalytic and electronic applications.
Iron 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: The presence of iron enhances its magnetic properties, making it useful in magnetic resonance imaging (MRI) and other applications.
The uniqueness of this compound lies in its specific butoxy substitutions, which provide enhanced solubility and reactivity compared to its metal-containing counterparts.
Propiedades
Fórmula molecular |
C68H86N4O8 |
|---|---|
Peso molecular |
1087.4 g/mol |
Nombre IUPAC |
5,8,14,17,23,26,32,35-octabutoxy-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
InChI |
InChI=1S/C68H86N4O8/c1-9-17-33-73-53-25-26-54(74-34-18-10-2)62-46-42-48-64-56(76-36-20-12-4)29-30-58(78-38-22-14-6)66(64)50(71-48)44-52-68-60(80-40-24-16-8)32-31-59(79-39-23-15-7)67(68)51(72-52)43-49-65-57(77-37-21-13-5)28-27-55(75-35-19-11-3)63(65)47(70-49)41-45(69-46)61(53)62/h25-32,41-44,69,72H,9-24,33-40H2,1-8H3 |
Clave InChI |
XQVKFOQOBWKKNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C2C3=CC4=NC(=CC5=C6C(=CC=C(C6=C(N5)C=C7C8=C(C=CC(=C8C(=N7)C=C(C2=C(C=C1)OCCCC)N3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C49)OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)


![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)

